molecular formula C11H17BrN2O4 B1531015 Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219402-10-4

Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Cat. No.: B1531015
CAS No.: 1219402-10-4
M. Wt: 321.17 g/mol
InChI Key: DYOYSHAEZJUKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate is a chemical compound with the molecular formula C₁₁H₁₇BrN₂O₄ and a molecular weight of 321.17 g/mol . It falls within the category of biochemicals and is primarily used for proteomics research .

Scientific Research Applications

Synthesis and Chemical Reactions

Research into the synthesis and chemical reactions involving piperazine derivatives, similar to Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate, showcases their versatility in organic synthesis. For instance, the study by Shin et al. (1983) on the synthesis and reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide highlights the structural versatility and reactivity of piperazine derivatives under different conditions (Shin et al., 1983). Similarly, the work on the facile synthesis of 1,1-difluoroallenes via the difluorovinylidenation of aldehydes and ketones by Yokota et al. (2009) provides insights into the reactivity of bromoacetates, a related chemical group, underlining the potential for creating structurally diverse molecules with significant synthetic value (Yokota et al., 2009).

Potential Biological Activities

A critical aspect of research into compounds like this compound involves evaluating their biological activities. For example, Abbasi et al. (2019) designed and synthesized 1-[(E)-3-phenyl-2-propenyl] piperazine derivatives as antibacterial agents, highlighting the potential of piperazine derivatives in addressing bacterial infections (Abbasi et al., 2019). Additionally, Hassan et al. (2018) explored synthetic multifunctional amides for Alzheimer's disease therapy, indicating the relevance of piperazine-based compounds in neurodegenerative disease research (Hassan et al., 2018).

Pharmacological Implications

The pharmacological implications of research into compounds like this compound are vast, with studies indicating potential applications in various therapeutic areas. For instance, the synthesis and evaluation of novel indole derivatives targeting serotonin transporter, dopamine D2 receptor, and Mao-A enzyme by Cerda-Cavieres et al. (2020) demonstrate the multifaceted therapeutic potential of piperazine derivatives in managing major depressive disorder (Cerda-Cavieres et al., 2020).

Properties

IUPAC Name

propyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O4/c1-2-5-18-10(16)6-8-11(17)13-3-4-14(8)9(15)7-12/h8H,2-7H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOYSHAEZJUKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 2
Reactant of Route 2
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 3
Reactant of Route 3
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 4
Reactant of Route 4
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 5
Reactant of Route 5
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate
Reactant of Route 6
Reactant of Route 6
Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.